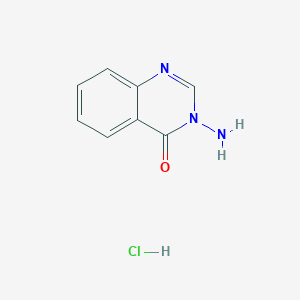
3-Aminoquinazolin-4(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinazolin-4(3H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminoquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
3-Aminoquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Aminoquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds also exhibit antitumor activity and are used as PARP-1/2 inhibitors.
Substituted quinazolinones: Various substituted quinazolinones have been studied for their antimicrobial, antifungal, and anti-inflammatory properties.
Uniqueness
3-Aminoquinazolin-4(3H)-one hydrochloride stands out due to its broad spectrum of biological activities and its potential for modification through various chemical reactions. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H8ClN3O |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
3-aminoquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;/h1-5H,9H2;1H |
Clé InChI |
YCDRATDWNKRHJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



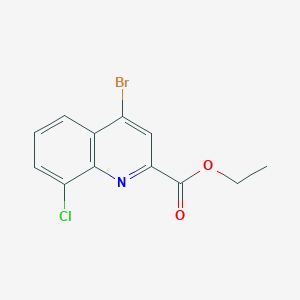
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
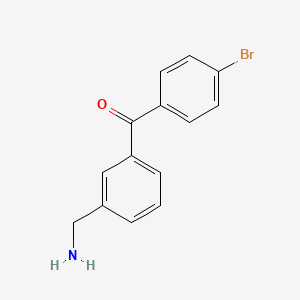
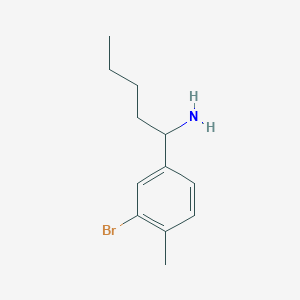

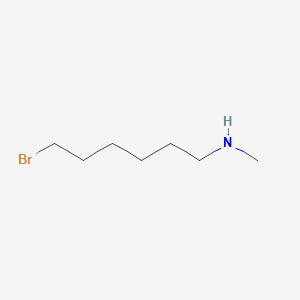
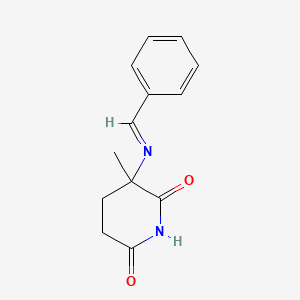

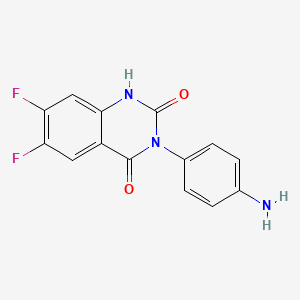
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)

![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)

